molecular formula C5H9ClO3 B1630509 1-Chloroethyl ethyl carbonate CAS No. 50893-36-2

1-Chloroethyl ethyl carbonate

Cat. No.: B1630509
CAS No.: 50893-36-2
M. Wt: 152.57 g/mol
InChI Key: YVRGKFXJZCTTRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Chloroethyl ethyl carbonate is primarily used as a protecting group reagent . It introduces the acid-cleavable 1-ethoxycarbonyloxyethyl group in acids, phenols, and amines . In pharmaceuticals, the 1-ethoxycarbonyloxyethyl derivatives of this compound serve as masked products .

Mode of Action

The 1-ethoxycarbonyloxyethyl group introduced by this compound in acids, phenols, and amines acts as a protective group . This protective group shields these compounds from unwanted reactions during a chemical synthesis .

Biochemical Pathways

The 1-ethoxycarbonyloxyethyl derivatives of this compound, which are introduced into acids, phenols, and amines, serve as masked products . These derivatives are hydrolyzed in plasma, leading to the release of the original compounds

Pharmacokinetics

It is known that the 1-ethoxycarbonyloxyethyl derivatives of this compound are hydrolyzed in plasma .

Result of Action

The primary result of the action of this compound is the protection of acids, phenols, and amines during chemical synthesis . By introducing the 1-ethoxycarbonyloxyethyl group, this compound prevents these compounds from undergoing unwanted reactions . After the synthesis is complete, the protective group is removed through hydrolysis in plasma .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stored at a temperature between 2-8°C . The hydrolysis of the 1-ethoxycarbonyloxyethyl derivatives in plasma suggests that the action of this compound is also influenced by the biochemical environment of the plasma .

Biochemical Analysis

Biochemical Properties

1-Chloroethyl ethyl carbonate plays a significant role in biochemical reactions as a protecting group reagent. It interacts with various biomolecules, including acids, phenols, and amines, to form 1-(ethoxycarbonyloxy)ethyl derivatives . These derivatives are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, making them useful in controlled release applications. The compound’s interaction with enzymes and proteins is primarily through the formation of covalent bonds, which temporarily mask the functional groups of the biomolecules .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group reagent. In cellular environments, the compound can influence cell function by temporarily masking reactive groups on biomolecules, thereby preventing unwanted side reactions . This masking effect can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional groups necessary for these processes . Additionally, the hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives in plasma can lead to the release of the active biomolecules, thereby restoring their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with the functional groups of biomolecules. This interaction results in the temporary masking of these groups, which can inhibit or activate specific biochemical pathways . The hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives in acidic conditions leads to the release of the active biomolecules, thereby restoring their function . This mechanism is particularly useful in pharmaceuticals, where controlled release of active compounds is desired .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions . This hydrolysis leads to the release of the active biomolecules, which can have long-term effects on cellular function . In in vitro and in vivo studies, the stability of the compound and its derivatives is crucial for ensuring consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively mask the functional groups of biomolecules without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects due to the accumulation of its hydrolysis products . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to its hydrolysis and interaction with biomolecules. The compound interacts with enzymes and cofactors that facilitate the hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives, leading to the release of active biomolecules . This interaction can affect metabolic flux and metabolite levels by modulating the availability of functional groups necessary for various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function . The compound’s distribution is also influenced by its stability and hydrolysis properties, which determine its availability in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on biomolecules . The localization of the compound can influence its activity and function by modulating the availability of functional groups necessary for various biochemical reactions .

Preparation Methods

1-Chloroethyl ethyl carbonate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl chloroformate with 1-chloroethanol under controlled conditions . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

1-chloroethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGKFXJZCTTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885936
Record name Carbonic acid, 1-chloroethyl ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50893-36-2
Record name Carbonic acid, 1-chloroethyl ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=50893-36-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name Carbonic acid, 1-chloroethyl ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl ethyl carbonate
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure as described in Example 26 step 1 using a solution of 1-chloroethyl chloroformate (10 g, 69.9 mmol) in DCM (200 mL), a mixture of ethanol (4.5 mL, 77.2 mmol) and pyridine (6.8 mL, 84.5 mmol) in DCM (50 mL). The title compound was obtained as colorless oil (9.32 g, 87.7%) and was used in the next step without further purification. The title compound was characterized by 1H NMR as shown below:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
87.7%

Synthesis routes and methods II

Procedure details

Into the same flask as used in Example 1, 236.6 grams (2 moles) of pure diethylcarbonate were added, and then 2.6 moles of chlorine gas were introduced into the flask over a five hour period at a range of 50° C. to 52° C. under the irradiation of ultraviolet rays. When the reaction was completed, the unreacted diethylcarbonate was removed by subjecting it to fractional distillation to yield 131 grams of ethyl α-chloroethyl carbonate. B.P.: 160°-163° C.; Yield: 59.8% to the consumed diethylcarbonate. The data of the IR and the NMR were identified to be the same as those in Example 1.
Quantity
236.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-chloroethyl chloroformate (23.16 g, 0.162 mol) and ethanol (7.45 g, 0.162 mol) in methylene chloride (200 ml), pyridine (12.82 g, 0.162 mol) was added at 0° C. After 10 min at 0° C. and 21 hours at 25° C. the reaction mixture was washed with aqueous hydrochloric acid (100 ml), aqueous saturated sodium hydrogen carbonate (100 ml) and water (100 ml). The solvent was removed under reduced pressure after drying (MgSO4), giving 18.5 g (74%) of the intermediate ethyl chloroethyl carbonate as a crude product.
Quantity
23.16 g
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods IV

Procedure details

Ethanol (2.3 g) was dissolved in dichloromethane (50 ml) and pyridine (4.0 g) was added. It was reacted with 1-chloroethyl chloroformate (7.5 g) as described above. On work up it gave 7.5 g of a pale mobile liquid (desired product). NMR (CDCl3) δ1.36 (3H, t, J=7 Hz, OCH2CH3), 1.88 (3H, d, J=7 Hz, ClCH2CH3), 4.36 (2H, q, J=7 Hz, OCH2CH3) and 6.41 (1H, q, J=7 Hz, CH3CHCl).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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